2',3'-Difluoro-5'-methoxy-4'-methylacetophenone
Overview
Description
2’,3’-Difluoro-5’-methoxy-4’-methylacetophenone, also known as DFMAM, is a compound that has received increased attention in recent years due to its unique properties and potential applications in scientific research and various industries. It has a molecular weight of 200.18 .
Molecular Structure Analysis
The molecular formula of 2’,3’-Difluoro-5’-methoxy-4’-methylacetophenone is C10H10F2O2 . The InChI code is 1S/C10H10F2O2/c1-5-8(14-3)4-7(6(2)13)10(12)9(5)11/h4H,1-3H3 .Physical and Chemical Properties Analysis
2’,3’-Difluoro-5’-methoxy-4’-methylacetophenone is a liquid at ambient temperature .Scientific Research Applications
Structural Studies and Intermolecular Interactions
A study focused on o-hydroxyacetophenone derivatives, related to 2',3'-Difluoro-5'-methoxy-4'-methylacetophenone, revealed insights into their crystal structures. The research, led by Chattopadhyay et al. (2012), utilized X-ray powder diffraction to analyze the structures and detailed intermolecular interactions, including weak hydrogen bonds and π⋯π interactions. This study contributes to understanding the molecular geometry and interactions in similar compounds (Chattopadhyay et al., 2012).
Synthesis and Reactions in Organic Chemistry
Pimenova et al. (2003) investigated the synthesis and reactions of a compound structurally similar to this compound. Their work provided insights into the formation of various esters and the potential for their use in further chemical syntheses (Pimenova et al., 2003).
Photoreactions and Potential Synthetic Applications
The photochemistry of 2-alkoxymethyl-5-methylphenacyl chloride, related to the compound , was explored by Plíštil et al. (2006). Their findings indicated the formation of indanone derivatives and potential applications in synthetic organic chemistry (Plíštil et al., 2006).
Formation of Complexes and Chemical Transformations
Research by Mondal et al. (2008) on mixed-ligand methoxy bonded oxidovanadium(V) complexes, involving compounds related to this compound, highlighted the formation of monomeric and dimeric complexes. This research contributes to the understanding of complex formation in similar chemical structures (Mondal et al., 2008).
Photostability and Modification of Lignin Model Compounds
A study by Hu et al. (2000) explored the removal of phenolic hydroxyl groups in lignin model compounds, including methoxyacetophenone analogs. Their research provided insights into photostability and the effects of removing specific functional groups (Hu et al., 2000).
Properties
IUPAC Name |
1-(2,3-difluoro-5-methoxy-4-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-5-8(14-3)4-7(6(2)13)10(12)9(5)11/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXZTBZNVVQIAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1F)F)C(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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